

Technical Guide: Synthesis of Methyl 4-phenoxybutanoate

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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: B1296735

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CAS: 2065-23-8 | Formula:

| MW: 194.23 g/mol

Executive Summary

Methyl 4-phenoxybutanoate is a fatty acid methyl ester derivative used primarily as a high-value intermediate in the synthesis of agrochemicals (phenoxy-herbicides) and as a flavor/fragrance agent (FEMA 2739).[1] Its structure comprises a phenoxy group linked to a butyric acid backbone, terminated by a methyl ester.[1]

This guide details two robust synthetic pathways:

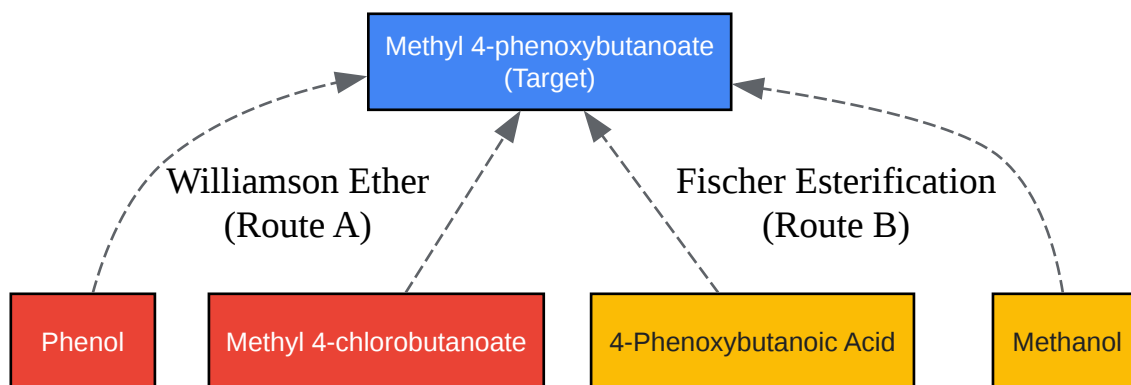
- The Williamson Ether Synthesis (Primary Route): A direct alkylation of phenol with methyl 4-chlorobutanoate. This is preferred for laboratory-scale synthesis due to its convergence and high yields.
- Fischer Esterification (Secondary Route): The acid-catalyzed esterification of 4-phenoxybutanoic acid. This method is ideal when the carboxylic acid precursor is readily

available or for avoiding chlorinated alkylating agents.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the ether linkage or the ester linkage.

- Disconnection A (Ether): Cleavage of the bond leads to Phenol and Methyl 4-halobutanoate.
- Disconnection B (Ester): Cleavage of the bond leads to 4-Phenoxybutanoic acid and Methanol.



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Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Williamson Ether Synthesis (Direct Alkylation)

This protocol relies on the nucleophilic substitution (

) of the alkyl halide by the phenoxide ion.

Reaction Scheme

Material Requirements

Reagent	Equiv.	Role	Notes
Phenol	1.0	Nucleophile	Hygroscopic; handle with gloves (burn hazard).
Methyl 4-chlorobutanoate	1.1	Electrophile	CAS 3153-37-5. Alkylating agent.
Potassium Carbonate ()	2.0	Base	Anhydrous is critical to prevent hydrolysis.
Potassium Iodide (KI)	0.1	Catalyst	Finkelstein catalyst; accelerates Cl displacement.
Acetone	Solvent	Medium	Dry (anhydrous). DMF can be used for faster rates.

Experimental Protocol

- Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
- Solubilization: Dissolve Phenol (1.88 g, 20 mmol) in anhydrous Acetone (50 mL).
- Deprotonation: Add anhydrous
(5.52 g, 40 mmol). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
- Addition: Add Methyl 4-chlorobutanoate (3.00 g, 22 mmol) and KI (0.33 g, 2 mmol).
- Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for phenol (
) should disappear.

- Workup:
 - Cool to room temperature.
 - Filter off the solid inorganic salts ().
 - Concentrate the filtrate under reduced pressure (Rotavap).
 - Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.
 - Wash with Brine (20 mL), dry over , and concentrate.
- Purification: If necessary, purify via vacuum distillation (bp 84°C @ 0.6 mmHg) or flash column chromatography (Silica, 5-10% EtOAc in Hexanes).

Method B: Fischer Esterification

This method is preferred if 4-phenoxybutanoic acid is the starting material. This acid is often synthesized via the reaction of phenol with

-butyrolactone (GBL) under high heat or basic hydrolysis conditions.

Reaction Scheme

Experimental Protocol

- Setup: 100 mL RBF with reflux condenser.
- Mixing: Dissolve 4-phenoxybutanoic acid (3.60 g, 20 mmol) in Methanol (40 mL).
- Catalysis: Add conc. (0.5 mL) dropwise.
- Reflux: Heat to reflux (

) for 4–6 hours.

- Workup:
 - Concentrate methanol to ~10 mL volume.
 - Pour residue into ice-water (50 mL).
 - Extract with Dichloromethane (DCM, 2 x 30 mL).
 - Wash organic layer with sat.
(removes acid catalyst and unreacted starting material).
 - Dry (
) and evaporate to yield the pure ester.

Characterization & Validation

The following data confirms the identity of the synthesized product.

NMR Spectroscopy (Predicted)

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
	7.25 - 7.30	Multiplet	2H	Ar-H (meta)
6.92 - 6.98	Multiplet	3H	Ar-H (ortho/para)	
4.01	Triplet	2H		
3.68	Singlet	3H		
2.52	Triplet	2H		
2.10	Quintet	2H		
	174.0	Quaternary	-	C=O (Ester)
158.8	Quaternary	-	Ar-C (ipso)	
129.5, 120.8, 114.5	CH	-	Ar-C	
66.8		-		
51.6		-		

Physical Properties

- Appearance: Colorless to pale yellow oil.
- Boiling Point: 84–86 °C at 0.6 mmHg.
- Refractive Index (): ~1.510.
- Solubility: Soluble in alcohol, ether, DCM; insoluble in water.

Safety & Regulatory Considerations

- Phenol: Highly corrosive and toxic. Causes severe skin burns. Rapidly absorbed through skin. Action: Wear butyl rubber gloves and face shield. Have PEG-300 or saturated glycerol

available for immediate skin decontamination.

- Methyl 4-chlorobutanoate: Alkylating agent. Potential mutagen. Handle in a fume hood.
- -Butyrolactone (GBL): If using GBL to synthesize the acid precursor, note that GBL is a regulated chemical (List I in USA) due to its conversion to GHB.[2] Ensure compliance with local DEA/regulatory bodies.

References

- Synthesis of methyl 4-(p-anilinophenoxy)butyrate. PrepChem. Available at: [\[Link\]](#)
- Methyl 4-phenylbutanoate (Compound Summary). PubChem. Available at: [\[Link\]](#)
- Behind the reactivity of lactones: a computational and spectroscopic study of phenol-γ-butyrolactone. NIH PubMed. Available at: [\[Link\]](#)

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Sources

- 1. [Methyl 4-Phenylbutyrate | C11H14O2 | CID 281254 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 2. [Qualitative Analysis of Gamma-Bu](#) [mckendree.edu]
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